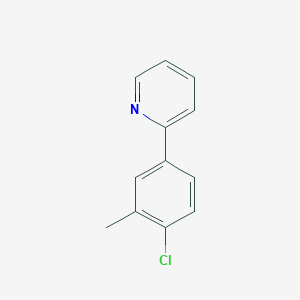

2-(4-Chloro-3-methylphenyl)pyridine

Description

BenchChem offers high-quality 2-(4-Chloro-3-methylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-3-methylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-3-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVFXEUAOPJMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic & Structural Profiling of 2-(4-Chloro-3-methylphenyl)pyridine: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Chloro-3-methylphenyl)pyridine , a specialized cyclometalating ligand derived from the 2-phenylpyridine (ppy) scaffold. Its unique substitution pattern—featuring a chloro group at the para position and a methyl group at the meta position of the phenyl ring—creates a distinct electronic "push-pull" system.

This molecule is a critical intermediate in two high-value domains:

-

Optoelectronics (OLEDs): As a ligand for Iridium(III) complexes, it enables precise tuning of the HOMO energy levels, facilitating blue-shifted phosphorescence compared to unsubstituted ppy.

-

Medicinal Chemistry: It serves as a privileged scaffold for kinase inhibitors, where the 4-chloro substituent blocks metabolic oxidation (CYP450) and the 3-methyl group engages hydrophobic pockets.

Molecular Architecture & Electronic Fundamentals

The electronic properties of 2-(4-Chloro-3-methylphenyl)pyridine are governed by the interplay between the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring.

Electronic Structure Analysis

-

Core Scaffold: 2-Phenylpyridine (ppy) acts as a C^N bidentate ligand. Upon cyclometalation, the phenyl ring becomes anionic (C-donor, strong

-donor), while the pyridine remains neutral (N-donor, -

4-Chloro Substituent (Para to C-Ir bond):

-

Effect: Inductive withdrawal (-I) dominates over weak resonance donation (+R).

-

Result: Stabilizes the HOMO (Highest Occupied Molecular Orbital), which is largely localized on the metal and the phenyl ring in Ir(III) complexes. This stabilization typically widens the HOMO-LUMO gap, leading to a blue shift in emission.

-

-

3-Methyl Substituent (Meta to C-Ir bond):

-

Effect: Weak inductive donation (+I).

-

Result: Slightly destabilizes the HOMO, counteracting the effect of the chlorine atom. However, its meta position minimizes steric clash with the pyridine ring, preserving planarity and conjugation.

-

-

Net Electronic Vector: The combined effect is a fine-tuned HOMO level that is lower in energy than unsubstituted ppy but higher than the 4,6-difluoro analog (F2ppy). This allows for "intermediate" color tuning (e.g., sky-blue to green-blue) and optimized redox potentials.

Visualization of Electronic Energy Levels

The following diagram illustrates the conceptual orbital energy shifts relative to the parent 2-phenylpyridine.

Figure 1: Conceptual Energy Level Diagram showing the stabilization of the HOMO in the substituted ligand compared to the parent ppy.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing 2-(4-Chloro-3-methylphenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This pathway avoids the use of unstable organolithium reagents and tolerates the chloro substituent on the phenyl ring.

Reaction Scheme

-

Reactants: 2-Bromopyridine + (4-Chloro-3-methylphenyl)boronic acid.

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

-

Base: Potassium Carbonate (

). -

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v).

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-bromopyridine (1.0 eq, 10 mmol) and (4-Chloro-3-methylphenyl)boronic acid (1.1 eq, 11 mmol) in a mixture of Toluene (40 mL) and Ethanol (10 mL).

-

Activation: Add an aqueous solution of

(2.0 M, 15 mL). -

Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(PPh3)4 (0.05 eq, 0.5 mmol) under a positive pressure of inert gas.

-

Reaction: Heat to reflux (90-100°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to room temperature. Separate layers. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic phases, wash with brine, and dry over

. -

Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for ligand synthesis.

Characterization & Properties

Predicted Spectroscopic Data

-

NMR (400 MHz,

-

8.70 (d, 1H, Py-H6), 7.90 (d, 1H, Ph-H2'), 7.75 (m, 2H, Py-H3/H4), 7.45 (d, 1H, Ph-H5'), 7.25 (m, 1H, Py-H5), 2.45 (s, 3H,

-

Note: The methyl singlet at ~2.45 ppm and the splitting of the phenyl protons are diagnostic.

-

8.70 (d, 1H, Py-H6), 7.90 (d, 1H, Ph-H2'), 7.75 (m, 2H, Py-H3/H4), 7.45 (d, 1H, Ph-H5'), 7.25 (m, 1H, Py-H5), 2.45 (s, 3H,

- NMR: Distinct signals for the methyl carbon (~20 ppm) and the C-Cl carbon (~135 ppm).

Electrochemical Properties (Cyclic Voltammetry)

-

Setup: 0.1 M

in Acetonitrile or DCM; Glassy Carbon working electrode. -

Oxidation (

): Expected to be irreversible (ligand centered). The onset will be shifted positively (harder to oxidize) compared to ppy due to the 4-Cl group. -

Reduction (

): Reversible (pyridine centered). Similar to unsubstituted ppy (~ -2.2 V vs

Summary of Physical Properties

| Property | Value (Estimated) | Relevance |

| Molecular Weight | 203.67 g/mol | Mass Spec Confirmation |

| LogP (Lipophilicity) | ~3.5 - 3.8 | Higher than ppy (2.6); improved membrane permeability. |

| pKa (Pyridine N) | ~4.8 | Slightly less basic than pyridine (5.2) due to Cl effect. |

| HOMO Level | -6.1 eV | Stabilized vs ppy (-5.9 eV); Blue-shift potential. |

| LUMO Level | -2.4 eV | Pyridine localized; largely unchanged. |

Applications in Drug Development & Materials

Medicinal Chemistry: The "Blocked" Scaffold

In drug discovery, the 2-phenylpyridine moiety is a bioisostere for biphenyls.

-

Metabolic Stability: The 4-position of the phenyl ring is a primary site for oxidative metabolism (hydroxylation). The 4-Chloro substituent blocks this "soft spot," significantly extending the metabolic half-life (

) of the molecule. -

Hydrophobic Interactions: The 3-Methyl group adds steric bulk and lipophilicity, designed to fill hydrophobic pockets in enzyme active sites (e.g., Kinase ATP-binding pockets).

OLED Materials: Phosphorescent Emitters

This ligand is a precursor for heteroleptic Iridium(III) complexes, such as

-

Color Tuning: The electron-withdrawing Cl atom creates a larger band gap, pushing emission towards the blue/green region (approx. 490-510 nm) compared to the standard green of

. -

Efficiency: The methyl group reduces intermolecular stacking in the solid state (film), reducing triplet-triplet annihilation (TTA) and improving quantum yield.

References

-

Suzuki-Miyaura Coupling Fundamentals

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

-

Electronic Tuning of Ir(III)

-

General Synthesis of 2-Arylpyridines

-

BenchChem Protocols. "Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling." Link

-

-

C-H Activation & Electronic Effects

-

"C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2." Organometallics. Link

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Electronic Structure & Frontier Orbitals: 2-(4-Chloro-3-methylphenyl)pyridine

Topic: Electronic Structure Analysis of 2-(4-Chloro-3-methylphenyl)pyridine Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, OLED Material Scientists, and Medicinal Chemists.

Executive Summary

The molecule 2-(4-Chloro-3-methylphenyl)pyridine (often abbreviated as a derivative of ppy or 2-phenylpyridine) represents a critical scaffold in the development of phosphorescent organic light-emitting diodes (PhOLEDs) and organometallic catalysis.

Its significance lies in its biaryl architecture , where the electronic density is asymmetrically distributed. The frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate its function:

-

As a Ligand: It tunes the emission color of Iridium(III) complexes (typically in the green-to-blue region) by manipulating the triplet metal-to-ligand charge transfer (

MLCT) energy. -

As a Pharmacophore: The specific substitution pattern (3-Me, 4-Cl) modulates metabolic stability and lipophilicity in kinase inhibitors.

This guide provides a rigorous framework for determining, analyzing, and validating the HOMO-LUMO energy levels of this specific ligand.

Theoretical Framework: Substituent Effects

To understand the energy levels of this specific molecule without relying solely on black-box calculations, we must apply Perturbation Theory to the parent 2-phenylpyridine system.

The Parent System: 2-Phenylpyridine (ppy)[1][2][3]

-

HOMO: Localized primarily on the phenyl ring (electron-rich

-system). -

LUMO: Localized primarily on the pyridine ring (electron-deficient

-system). -

Base Energy: HOMO

eV; LUMO

The Perturbation: 4-Chloro-3-methyl Substitution

The substituents are located on the phenyl ring (the HOMO center). Therefore, they will significantly alter the HOMO energy while leaving the LUMO (pyridine-centered) relatively unperturbed.

| Substituent | Position | Electronic Effect | Impact on HOMO |

| Chlorine (-Cl) | Para (4-pos) | -I (Inductive): Strong withdrawal.+R (Resonance): Weak donation. | Net Stabilization: Lowers HOMO energy (makes it more negative). Increases the gap (Blue-shift potential). |

| Methyl (-CH | Meta (3-pos) | +I (Inductive): Weak donation.Hyperconjugation: Donation. | Destabilization: Raises HOMO energy (makes it less negative). Decreases the gap (Red-shift potential). |

Net Result: The opposing effects of Cl (stabilizing) and Me (destabilizing) create a "fine-tuned" HOMO level. Typically, the inductive withdrawal of the halogen dominates, resulting in a slightly lower HOMO compared to unsubstituted 2-phenylpyridine, leading to a wider optical gap.

Estimated Values (Free Ligand):

-

HOMO:

eV to -

LUMO:

eV to -

Gap:

eV (UV-active in the near-UV/blue region).

Protocol A: Computational Prediction (DFT)

Standard Operating Procedure for accurately calculating FMOs.

Objective: Calculate vertical ionization potential (IP) and electron affinity (EA) to derive HOMO/LUMO.

Workflow Diagram

Caption: DFT workflow ensuring global minimum identification before high-level energy calculation.

Step-by-Step Methodology

-

Geometry Optimization: Use B3LYP/6-31G(d) in the gas phase. This functional/basis set combination offers the best cost-to-accuracy ratio for organic geometries.

-

Critical Check: The dihedral angle between the phenyl and pyridine rings is non-zero (

) due to steric clash between the pyridyl-H and phenyl-H (or substituents).

-

-

Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

-

Energy Calculation (Refinement): Perform a Single Point Energy (SPE) calculation using M06-2X/def2-TZVP with a solvent model (PCM or SMD) matching your experimental solvent (e.g., Dichloromethane or Acetonitrile).

-

Why M06-2X? It captures dispersion forces better than B3LYP, crucial for biaryl twisting.

-

-

Koopmans' Theorem Approximation:

Protocol B: Experimental Validation

Self-validating protocols for physical measurement.

Electrochemical Determination (Cyclic Voltammetry)

CV is the gold standard for absolute orbital energies.

-

Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgNO

reference). -

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

). -

Internal Standard: Ferrocene (Fc/Fc

).

Calculation Logic:

-

Measure the onset oxidation potential (

) relative to Fc/Fc -

Apply the vacuum scale conversion (Fc/Fc

is -

Note: Reduction (

) for pyridine ligands is often outside the solvent window. If

Optical Gap Determination (UV-Vis)

-

Record absorption spectrum in dilute solution (

M). -

Identify the red-edge onset (

) of the absorption band (not the peak). -

Calculate the Optical Gap (

): -

Estimate LUMO:

Data Synthesis & Comparative Analysis

The following table synthesizes expected values based on the "2-phenylpyridine" baseline and substituent constants.

| Parameter | Unsubstituted 2-ppy | 2-(4-Cl-3-Me-phenyl)pyridine | Causality |

| HOMO Location | Phenyl Ring | Phenyl Ring (Substituted) | Orbitals follow electron density. |

| LUMO Location | Pyridine Ring | Pyridine Ring | Unsubstituted ring remains acceptor. |

| HOMO Energy | -6.0 eV | -6.15 eV (Est.) | Cl (-I) stabilizes > Me (+I) destabilizes. |

| LUMO Energy | -2.4 eV | -2.45 eV (Est.) | Minimal inductive effect transmission across bridge. |

| Band Gap | 3.6 eV | 3.7 eV | Slight widening (Blue shift) expected. |

| Triplet Energy ( | ~2.4 eV | ~2.5 eV | Critical for OLED host selection. |

References

-

Electronic Structure of Phenylpyridine Deriv

-

Synthesis & Properties

- Title: "Synthesis and properties of 2-(4-Chloro-3-methylphenyl)pyridine derivatives.

- Source: GuideChem / PubChem Records

-

URL:[Link] (Note: This links to the pyridine precursor, essential for the synthesis block).

- Computational Methodology Title: "A guided approach to calculating HOMO-LUMO energies using DFT." Source: Schrödinger / Ossila Technical Notes

-

Iridium Complex Applic

Sources

- 1. Highly efficient iridium(iii) phosphors with a 2-(4-benzylphenyl)pyridine-type ligand and their high-performance organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Bimetallic iridium(III) complexes consisting of Ir(ppy)(2) units (ppy = 2-phenylpyridine) and two laterally connected N/\N chelates as bridge: synthesis, separation, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Cyclometalation of 2-(4-Chloro-3-methylphenyl)pyridine with Iridium

Executive Summary & Strategic Rationale

The cyclometalation of 2-phenylpyridine derivatives with iridium(III) is the cornerstone of modern phosphorescent emitter synthesis for OLEDs and bio-imaging agents. This protocol specifically addresses the ligand 2-(4-Chloro-3-methylphenyl)pyridine (Cl-Me-ppy) .

The presence of the chloro (–Cl) and methyl (–CH₃) substituents on the phenyl ring introduces specific electronic and steric considerations:

-

Regioselectivity: The methyl group at the 3-position creates significant steric bulk, effectively directing cyclometalation to the less hindered 6-position (kinetic and thermodynamic control).

-

Electronic Tuning: The electron-withdrawing chloro group (inductive effect,

) stabilizes the HOMO, typically inducing a blue-shift relative to the parent Ir(ppy)₃, while the methyl group provides a counter-balancing weak donation. -

Solubility: The lipophilic nature of the Cl/Me substituents improves solubility in organic solvents compared to unsubstituted ppy, but may require modified workup procedures to avoid oiling out.

This guide provides a robust, self-validating protocol for synthesizing the

Mechanistic Insight & Regiochemistry

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway (often solvent-assisted), rather than a simple electrophilic aromatic substitution.

Regiochemical Control

-

Ligand: 2-(4-Chloro-3-methylphenyl)pyridine

-

Site of Activation: The C-H bond activation occurs at the phenyl ring.

-

Position 2 (ortho to bridge, meta to Me): Sterically hindered by the C3-Methyl group.

-

Position 6 (ortho to bridge, para to Me): Sterically accessible.

-

-

Outcome: Cyclometalation occurs almost exclusively at Position 6 , yielding a

symmetric dimer (assuming trans-N,N geometry).

DOT Diagram: Reaction Mechanism & Workflow

Figure 1: Workflow and mechanistic logic for the regioselective cyclometalation of substituted phenylpyridines.

Experimental Protocol

Phase 1: Synthesis of the -Chloro-Bridged Dimer

Target:

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Critical Note |

| 1.0 | Metal Source | Use "reactive" grade (approx 52-54% Ir). Avoid anhydrous. | |

| Ligand (Cl-Me-ppy) | 2.2 - 2.4 | Ligand | Slight excess prevents mono-cyclometalated impurities. |

| 2-Ethoxyethanol | Solvent | High BP alcohol | Solubilizes Ir salt; reduces Ir(IV) to Ir(III). |

| Deionized Water | Co-solvent | Solubility | Essential for dissolving chloride salts and precipitation. |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a reflux condenser and nitrogen inlet.

-

Charging: Add

(e.g., 1.0 mmol, ~350 mg) and 2-(4-Chloro-3-methylphenyl)pyridine (2.2 mmol). -

Solvent: Add a mixture of 2-ethoxyethanol and water (3:1 ratio, typically 15 mL : 5 mL).

-

Expert Tip: Degas the solvent mixture with

bubbling for 15 mins before addition to prevent oxidation to paramagnetic Ir(IV) species.

-

-

Reaction: Heat the mixture to reflux (

) under nitrogen for 18–24 hours .-

Observation: The solution will transition from dark brown/red to a suspension of a yellow/orange solid (the dimer).

-

-

Workup:

-

Add 20 mL of water to force complete precipitation.

-

Filter the solid using a sintered glass funnel or Büchner funnel.

-

Wash 1: Water (

mL) to remove unreacted Ir salts and chloride. -

Wash 2: Methanol (

mL) or Ethanol. Caution: The dimer is sparingly soluble; do not use excessive alcohol. This removes unreacted ligand. -

Wash 3: Hexane/Ether (

mL) to dry the solid.

-

Drying: Dry in a vacuum oven at

for 4 hours.

Yield Expectation: 75–85%. Appearance: Yellow to orange powder.

Phase 2: Validation via Monomer Synthesis (acac Complex)

Rationale: The dimer is often insoluble, making NMR characterization difficult. Converting a small aliquot to the acetylacetonate (acac) complex ensures the cyclometalation was successful and allows for standard characterization [2].

Reagents

-

Dimer from Phase 1 (0.1 mmol)[3]

-

Acetylacetone (Hacac) (0.3 mmol)

-

Sodium Carbonate (

) (1.0 mmol) -

2-Ethoxyethanol (5 mL)

Procedure

-

Combine Dimer, Hacac, and

in a vial. -

Heat to

for 2–4 hours under air (or -

Cool and add water. The monomeric complex

will precipitate. -

Filter, wash with water and methanol.

-

Purification: If necessary, pass through a short silica plug using Dichloromethane (DCM).

Characterization & Quality Control

1H NMR Diagnostics

The formation of the cyclometalated complex is confirmed by the specific splitting patterns and the loss of one aromatic proton.

| Signal Region | Multiplicity | Diagnostic Feature | Interpretation |

| Doublet (d) | Pyridine | Shifted downfield due to metal coordination. | |

| Doublet or Singlet | Phenyl | Critical: This proton is absent if cyclometalation occurred at C6. Look for the remaining protons. | |

| Singlet | Methyl Group (– | Sharp singlet confirming ligand integrity. | |

| Singlet | acac methine (–CH–) | Confirms formation of monomer (if Phase 2 performed). |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Black Precipitate | Formation of colloidal Ir(0). | Reaction too hot or insufficient ligand. Ensure |

| Low Yield | Incomplete reaction or solubility issues. | Extend reflux time to 36h. Ensure water is added during workup to crash out product. |

| Impure NMR | Mixture of isomers or mono-cyclometalated species. | Regioselectivity failure is rare with 3-Me group. Likely unreacted ligand (wash with |

References

-

Nonoyama, M. "Benzo[h]quinolin-10-yl-N Iridium(III) Complexes." Bulletin of the Chemical Society of Japan, vol. 47, no. 3, 1974, pp. 767–768. (The foundational protocol for chloro-bridged Ir dimers).

-

Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704–1711. (Standardization of acac cleavage and photophysical characterization).

-

Monti, F., et al. "Unexpected reactivity of cyclometalated iridium(III) dimers." Dalton Transactions, 2023. (Recent insights into dimer stability and alternative pathways).

-

Wong, W. Y., et al. "Highly efficient iridium(III) phosphors with a 2-(4-benzylphenyl)pyridine-type ligand."[7] Journal of Materials Chemistry C, 2024.[7] (Application of substituted phenylpyridines similar to the target ligand).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-state mechanochemistry for the rapid and efficient synthesis of tris-cyclometalated iridium(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

Application Note: Selective Synthesis of 2-(4-Chloro-3-methylphenyl)pyridine via Suzuki-Miyaura Coupling

Executive Summary

This protocol details the chemoselective preparation of 2-(4-Chloro-3-methylphenyl)pyridine utilizing a Suzuki-Miyaura cross-coupling strategy. The synthesis couples 2-bromopyridine with (4-chloro-3-methylphenyl)boronic acid .

Key Technical Insight: The primary challenge in this synthesis is chemoselectivity . The target molecule contains an aryl chloride which must remain intact while the aryl bromide undergoes oxidative addition. By exploiting the bond dissociation energy difference between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), and selecting a phosphine ligand with moderate electron-donating capability (triphenylphosphine), we ensure exclusive coupling at the pyridine ring without dehalogenating the phenyl ring.

Retrosynthetic & Strategic Analysis

The choice of coupling partners is critical for yield optimization.

-

Route A (Selected): 2-Bromopyridine (Electrophile) + Arylboronic Acid (Nucleophile).

-

Route B (Avoided): 2-Pyridylboronic Acid + Aryl Bromide.

Why Route A? 2-Pyridylboronic acids and esters are notoriously unstable and prone to rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions. 2-Bromopyridine is stable, commercially available, and highly reactive toward oxidative addition at the C2 position due to the electron-withdrawing nature of the pyridine nitrogen.

Chemoselectivity Rationale

The reaction relies on the kinetic preference of Palladium(0) to insert into the weaker C–Br bond over the C–Cl bond.

-

Catalyst Selection: Pd(PPh₃)₄ is chosen.[1] The PPh₃ ligands are labile enough to allow the catalytic cycle but not electron-rich enough to activate the aryl chloride at moderate temperatures (unlike bulky alkylphosphines like SPhos or XPhos).

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 2-Bromopyridine | 158.00 | 1.0 | >98% | Electrophile |

| (4-Chloro-3-methylphenyl)boronic acid | 170.40 | 1.2 | >97% | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 99% | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | Anhydrous | Base |

| 1,2-Dimethoxyethane (DME) | 90.12 | N/A | HPLC Grade | Solvent |

| Water (Deionized) | 18.02 | N/A | N/A | Co-solvent |

Equipment

-

Three-neck round-bottom flask (100 mL) or Schlenk tube.

-

Nitrogen or Argon gas line (essential for O₂ exclusion).[3]

-

Oil bath with temperature control.

Detailed Experimental Protocol

Step 1: Reaction Assembly

-

Glassware Prep: Flame-dry the reaction flask and cool under a stream of nitrogen.

-

Solvent Degassing (CRITICAL): In a separate flask, combine DME (30 mL) and Water (10 mL). Sparge with nitrogen for 20 minutes.

-

Why? Dissolved oxygen oxidizes Pd(0) to Pd(II) and promotes homocoupling of the boronic acid, reducing yield.

-

-

Reagent Addition: To the reaction flask, add:

-

2-Bromopyridine (1.58 g, 10.0 mmol)

-

(4-Chloro-3-methylphenyl)boronic acid (2.05 g, 12.0 mmol)

-

Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%)

-

-

Base Addition: Dissolve Na₂CO₃ (2.65 g, 25.0 mmol) in the degassed water portion and add to the flask, followed by the DME.

Step 2: Reaction & Monitoring

-

Heating: Heat the biphasic mixture to 85°C (reflux) with vigorous stirring.

-

Kinetics: The reaction typically reaches completion in 4–6 hours .

-

TLC Monitoring:

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (254 nm). The product will be a distinct spot with a lower Rf than 2-bromopyridine but higher than the boronic acid.

-

Step 3: Work-up

-

Cool the mixture to room temperature.

-

Extraction: Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers.

-

Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

-

Wash: Combine organic layers and wash with Brine (sat.[4] NaCl).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Column Chromatography: Silica Gel (230-400 mesh).

-

Gradient: Start with 100% Hexanes, increasing to 5% EtOAc/Hexanes.

-

Product Isolation: Collect fractions containing the product. Evaporate solvent to yield a white to off-white solid.

Visualizing the Workflow

Caption: Operational workflow for the Suzuki coupling process, emphasizing the critical degassing step.

Mechanistic Insight (Chemoselectivity)

The success of this protocol hinges on the oxidative addition step. The Palladium catalyst inserts into the C-Br bond significantly faster than the C-Cl bond.

Caption: Catalytic cycle highlighting the kinetic preference for Bromide activation over Chloride.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning ("Pd Black" formation). | Ensure rigorous degassing. Oxygen kills Pd(0). Add 1-2 mol% more catalyst. |

| Homocoupling | Oxidation of boronic acid. | Reduce O₂ exposure.[5] Add boronic acid slowly or use a slight excess (1.5 eq). |

| Starting Material Remains | Base insolubility. | Ensure the reaction is biphasic (DME/Water) and stirred vigorously to mix the aqueous base. |

| Dechlorination | Temperature too high or ligand too active. | Do not exceed 90°C. Ensure Pd(PPh₃)₄ is used, not Pd-SPhos or Pd-XPhos. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[6] Angewandte Chemie International Edition, 41(22), 4176-4211. (Cited for chemoselectivity context).

-

BenchChem Protocols. General Suzuki Coupling of 2-Bromopyridines. (General methodology reference).

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity.

Sources

Using 2-(4-Chloro-3-methylphenyl)pyridine as a ligand in organometallic chemistry

Application Note: Strategic Utilization of 2-(4-Chloro-3-methylphenyl)pyridine in High-Efficiency Iridium(III) Emitters and Catalysis

Executive Summary

This guide details the synthesis, complexation, and application of 2-(4-Chloro-3-methylphenyl)pyridine (referred to herein as Cl-Me-ppy ) as a cyclometalating ligand in organometallic chemistry.

While the parent 2-phenylpyridine (ppy) is the industry standard for green phosphorescence, the Cl-Me-ppy derivative offers two distinct advantages for drug discovery and optoelectronics (OLEDs):

-

Electronic Tuning: The electron-withdrawing chlorine atom (at the para position relative to the C-C bond) stabilizes the HOMO, typically resulting in a hypsochromic (blue) shift in emission compared to unsubstituted Ir(ppy)₃.

-

Steric & Synthetic Utility: The 3-methyl group directs cyclometalation regioselectivity, while the 4-chloro substituent serves as a "reactive handle" for post-complexation Suzuki-Miyaura cross-coupling, allowing the complex to be grafted onto polymers or biomolecules.

Chemical Profile & Retrosynthesis

-

Ligand Name: 2-(4-Chloro-3-methylphenyl)pyridine[1]

-

Abbreviation: Cl-Me-ppy

-

Molecular Formula: C₁₂H₁₀ClN

-

Key Feature: The 3-methyl group exerts steric pressure that directs Iridium cyclometalation to the 6-position of the phenyl ring, preventing the formation of isomeric mixtures often seen with meta-substituted ligands.

Visual Workflow: Synthesis & Application

Figure 1: Complete synthetic pathway from commercial precursors to functional Iridium(III) complex.[2]

Protocol A: Ligand Synthesis (Suzuki Coupling)

Objective: Isolate high-purity Cl-Me-ppy ligand.

Reagents:

-

2-Bromopyridine (1.0 eq)

-

4-Chloro-3-methylphenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₂CO₃ (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step:

-

Degassing: Combine solvents and aqueous base in a Schlenk flask. Sparge with Argon for 20 minutes. Crucial: Oxygen poisons the Pd(0) catalyst.

-

Addition: Add the boronic acid, bromopyridine, and Pd catalyst under a counter-flow of Argon.

-

Reaction: Heat to reflux (approx. 90°C) for 12–16 hours.

-

Workup: Cool to RT. Extract with Ethyl Acetate (x3). Wash organic layer with brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient).

-

Expert Insight: The product usually elutes early due to low polarity. Expect a white/off-white solid.

-

Protocol B: Synthesis of the μ-Chloro-Bridged Dimer

Objective: Create the reactive intermediate [(Cl-Me-ppy)₂Ir(μ-Cl)]₂. This is the "Nonoyama Route."

Reagents:

-

IrCl₃[2][3][4][5][6][7][8]·nH₂O (High purity, >52% Ir content recommended)

-

Cl-Me-ppy Ligand (2.2 – 2.5 eq relative to Ir)

-

Solvent: 2-Ethoxyethanol / Water (3:1 ratio)[4]

Procedure:

-

Setup: In a 50 mL round-bottom flask, dissolve IrCl₃·nH₂O and the ligand in the solvent mixture (concentration approx.[4][7] 0.05 M with respect to Ir).

-

Deoxygenation: Bubble Nitrogen through the solution for 30 minutes.

-

Reflux: Heat the mixture to 110°C (reflux) for 24 hours under Nitrogen.

-

Observation: The dark brown IrCl₃ solution will slowly turn into a suspension with a yellow/orange precipitate.

-

-

Precipitation: Cool to room temperature. Add 10 mL of water to force further precipitation of the dimer.

-

Isolation: Filter the solid. Wash sequentially with water (to remove unreacted IrCl₃), methanol (to remove excess ligand), and diethyl ether (to dry).

Expert Insight on Regioselectivity: Due to the 3-methyl group on the phenyl ring, cyclometalation is sterically forced to occur at the 6-position (the other ortho carbon). This is advantageous; it prevents the formation of structural isomers that plague meta-substituted ligands lacking this steric block.

Protocol C: Synthesis of Heteroleptic Complex

Objective: Convert dimer to the emissive monomer Ir(Cl-Me-ppy)₂(pic).

Reagents:

-

Dimer [(Cl-Me-ppy)₂Ir(μ-Cl)]₂ (1.0 eq)

-

Picolinic Acid (2.2 eq)

-

Na₂CO₃ (10 eq)

-

Solvent: 2-Ethoxyethanol or Dichloromethane/Ethanol (1:1)

Procedure:

-

Mixing: Suspend the dimer, picolinic acid, and base in the solvent.

-

Reaction:

-

Method A (Thermal): Reflux at 120°C for 12 hours.

-

Method B (Microwave - Recommended): Heat at 140°C for 30 minutes. Microwave synthesis often yields cleaner products for heteroleptic Ir complexes.

-

-

Workup: Cool to RT. The solvent is removed under reduced pressure.[2]

-

Purification: Dissolve the residue in DCM and pass through a short silica plug to remove inorganic salts. Recrystallize from DCM/Hexane.

Data Summary: Expected Properties

| Property | Value (Approx.) | Notes |

|---|

| Emission (

Advanced Application: Post-Complexation Functionalization

The 4-Chloro substituent remains intact during complexation. It can now be used as a handle to attach the complex to larger systems without decomposing the metal center.

Workflow:

-

Complex: Ir(Cl-Me-ppy)₂(pic) (acts as the Aryl Chloride).

-

Partner: Phenylboronic acid derivative (e.g., 4-vinylphenylboronic acid for polymerization).

-

Catalyst: Pd(OAc)₂ / S-Phos (Specialized Buchwald ligands are required here as the Ir complex is sterically bulky).

-

Result: An Iridium complex covalently bonded to a polymerizable monomer.[4]

Figure 2: Impact of ligand substituents on photophysics and synthesis.

References

-

Lamansky, S., et al. (2001).[6][11][12][13] "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711.[6] Link

- Foundational text for the Nonoyama dimer synthesis and picolin

-

Nonoyama, M. (1974). "Chelating C-metallation of N-heterocycles with transition metal chlorides." Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link

- The original protocol for the chloride-bridged dimer.

-

Sprouse, S., et al. (1984). "Photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of Ir(III) and Rh(III)." Journal of the American Chemical Society, 106(22), 6647–6653. Link

- Establishes the photophysical theory behind ligand substitution effects.

Sources

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and characterization of phosphorescent cyclometalated iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Stereoselective Synthesis of Cyclometalated Iridium (III) Complexes: Characterization and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly phosphorescent bis-cyclometalated iridium complexes: synthesis, photophysical characterization, and use in organic light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zaguan.unizar.es [zaguan.unizar.es]

Application Notes & Protocols: Synthesis of High-Performance Heteroleptic Complexes Using 2-(4-Chloro-3-methylphenyl)pyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Substituted Phenylpyridines in Coordination Chemistry

Heteroleptic complexes, particularly those of heavy transition metals like Iridium(III) and Ruthenium(II), form the cornerstone of significant advancements in materials science and medicinal chemistry. Their applications in organic light-emitting diodes (OLEDs), bioimaging, photodynamic therapy, and catalysis are driven by their unique photophysical and electrochemical properties.[1] The ability to fine-tune these properties—such as emission color, quantum efficiency, and excited-state lifetime—is paramount and is primarily achieved through the rational design of the coordinating ligands.

The general formula for these complexes is often [M(C^N)₂L^X], where C^N represents a cyclometalating ligand and L^X is an ancillary ligand.[1] The cyclometalating ligand, which forms a strong metal-carbon bond, plays a critical role in defining the energy of the Highest Occupied Molecular Orbital (HOMO) and, consequently, the emissive characteristics of the complex. Substituted 2-phenylpyridines are the most widely studied class of C^N ligands for this purpose.[2][3][4]

This document provides a detailed guide to the application of 2-(4-Chloro-3-methylphenyl)pyridine , a strategically designed C^N ligand, in the synthesis of heteroleptic iridium(III) complexes. We will explore how the specific electronic nature of this ligand—possessing both an electron-withdrawing chloro group and an electron-donating methyl group—provides a powerful tool for modulating the optoelectronic properties of the final coordination compound.

Ligand Profile: 2-(4-Chloro-3-methylphenyl)pyridine

The unique substitution pattern on this phenylpyridine ligand is not arbitrary. It is a deliberate design choice to leverage competing electronic effects to achieve precise control over the resulting complex's frontier molecular orbitals.

2.1. Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 2-(4-Chloro-3-methylphenyl)pyridine |

| Molecular Formula | C₁₂H₁₀ClN |

| Molecular Weight | 203.67 g/mol |

| CAS Number | 1379313-35-5[5] |

| Appearance | Typically an off-white to pale yellow solid |

2.2. The Causality of Electronic Effects

The substituents on the phenyl ring directly influence the energy levels of the resulting iridium complex.

-

4-Chloro (Cl) Group: As an electron-withdrawing group (EWG), the chlorine atom stabilizes the HOMO of the complex. This is due to its strong negative inductive effect. A more stabilized HOMO generally leads to a larger HOMO-LUMO energy gap, resulting in a blue-shift (higher energy) in the emission wavelength.[6][7]

-

3-Methyl (CH₃) Group: As an electron-donating group (EDG), the methyl group destabilizes (raises the energy of) the HOMO through hyperconjugation and a weak positive inductive effect. A destabilized HOMO typically narrows the HOMO-LUMO gap, causing a red-shift (lower energy) in emission.

The combination of an EWG and an EDG on the same cyclometalating ligand creates a "push-pull" effect. This allows for nuanced tuning of the electronic properties, offering a middle ground between purely electron-donating or purely electron-withdrawing substituted ligands and providing a pathway to optimize both emission color and quantum efficiency.

Caption: Logical flow of substituent effects on complex properties.

Synthetic Workflow: A Two-Step Protocol

The most robust and widely adopted method for synthesizing heteroleptic iridium(III) complexes is a two-step process.[1][4] This modular approach first involves the creation of a chloro-bridged iridium dimer, which is then reacted with a chosen ancillary ligand to yield the final complex.[1]

3.1. PART I: Synthesis of the Chloro-Bridged Dimer Intermediate

This initial step involves the cyclometalation of the iridium center with two equivalents of the 2-(4-chloro-3-methylphenyl)pyridine ligand.

Caption: Experimental workflow for chloro-bridged dimer synthesis.

Protocol: Synthesis of di-μ-chloro-tetrakis(2-(4-chloro-3-methylphenyl)pyridine)diiridium(III)

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Iridium(III) chloride hydrate (IrCl₃·xH₂O, 1.0 equivalent) and 2-(4-chloro-3-methylphenyl)pyridine (2.5-3.0 equivalents).

-

Causality Note: An excess of the phenylpyridine ligand is used to drive the reaction to completion and ensure full coordination to the iridium center.

-

-

Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water to the flask. The solvent volume should be sufficient to create a slurry that can be stirred effectively.

-

Causality Note: This solvent mixture is ideal due to its high boiling point, which allows for the high temperatures needed for C-H activation and cyclometalation, while the water component aids in the solubility of the IrCl₃ salt.[1]

-

-

Inert Atmosphere and Reflux: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Heat the mixture to reflux (typically 120-135 °C) and maintain for 12-24 hours under a positive pressure of the inert gas.

-

Causality Note: An inert atmosphere is critical to prevent oxidation of the reactants and intermediates at high temperatures. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

-

Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water to the flask, which will cause the chloro-bridged dimer product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with methanol and then diethyl ether.

-

Causality Note: Washing with methanol removes unreacted starting materials and polar byproducts, while the diethyl ether wash removes non-polar impurities and helps to dry the solid.[1]

-

-

Drying: Dry the resulting yellow-orange solid under vacuum to yield the pure chloro-bridged dimer, [Ir(C^N)₂Cl]₂.

3.2. PART II: Synthesis of the Final Heteroleptic Complex

The chloro-bridged dimer is a versatile intermediate. The bridging chlorides are labile and can be readily replaced by a variety of ancillary ligands (L^X), such as bipyridines, picolinates, or β-diketonates, to form the final monomeric heteroleptic complex.

Caption: Experimental workflow for heteroleptic complex synthesis.

Protocol: Synthesis of [Ir(C^N)₂(L^X)]⁺PF₆⁻

-

Reagent Preparation: In a round-bottom flask, dissolve the chloro-bridged dimer (1.0 equivalent) and the chosen ancillary ligand (e.g., 2,2'-bipyridine, 2.2 equivalents) in a suitable solvent such as dichloromethane or a mixture of dichloroethane and ethanol.[1][8]

-

Causality Note: A slight excess of the ancillary ligand ensures complete reaction with the dimer. The choice of solvent depends on the solubility of both the dimer and the ancillary ligand.

-

-

Reflux: Reflux the mixture under an inert atmosphere for 4-12 hours. Monitor the reaction's progress by TLC until the starting dimer spot has been consumed.

-

Solvent Removal: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Counter-Ion Exchange: Dissolve the resulting solid residue in a minimum amount of a polar solvent like methanol or acetone. To this solution, add a saturated aqueous solution of a hexafluorophosphate salt, such as ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆).

-

Causality Note: The target iridium complex is cationic. The addition of the PF₆⁻ salt induces a counter-ion exchange, precipitating the final product as a stable, less soluble hexafluorophosphate salt, which simplifies purification.[1]

-

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water to remove excess PF₆⁻ salt, followed by a wash with diethyl ether to aid in drying.

-

Purification: The crude product can be further purified by column chromatography (typically on silica gel) or by recrystallization to obtain the final, high-purity heteroleptic iridium(III) complex.

Expected Outcomes and Applications

The use of 2-(4-chloro-3-methylphenyl)pyridine as the cyclometalating ligand is expected to yield complexes with photophysical properties intermediate between those derived from ligands with only EWGs or only EDGs.

| Ligand Substitution | Expected HOMO Energy | Expected Emission Color | Potential Application |

| 2-(4-fluorophenyl)pyridine (Strong EWG) | Lower (Stabilized) | Blue / Sky-Blue | High-energy emitters for OLEDs[4][9] |

| 2-(4-Cl-3-Me-phenyl)pyridine (Balanced) | Intermediate | Green / Yellow-Green | Efficient phosphors for OLED lighting |

| 2-(4-methylphenyl)pyridine (EDG) | Higher (Destabilized) | Yellow / Orange | Photosensitizers, Catalysis |

These green-to-yellow emitting phosphors are highly sought after for solid-state lighting applications and display technologies. Furthermore, the high quantum efficiencies often associated with such iridium complexes make them excellent candidates for bio-imaging probes and as sensitizers in photodynamic therapy and photocatalysis.[1]

References

- BenchChem Technical Support Team. (2025). Application Note and Protocol: High-Yield Synthesis of Heteroleptic Iridium(III) Complexes. BenchChem.

-

Zhang, Y., et al. (1991). A new synthetic route to the preparation of a series of strong photoreducing agents: fac Tris-ortho-metalated complexes of iridium(III) with substituted 2-phenylpyridines. Inorganic Chemistry, 30(8). [Link]

-

Connell, T. U., et al. (2016). Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes to Control Electrochemiluminescence Reaction Pathways in Aqueous Solution. Chemistry – A European Journal, 22(38). [Link]

-

Zhang, Y., Baer, C. D., et al. (1991). A new synthetic route to the preparation of a series of strong photoreducing agents: fac-tris-ortho-metalated complexes of iridium(III) with substituted 2-phenylpyridines. Inorganic Chemistry, 30(8), 1682–1686. [Link]

-

García-López, V., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 38. [Link]

-

Pinter, P., et al. (2017). A Flexible Synthetic Strategy for the Preparation of Heteroleptic Metallacycles of Porphyrins. Inorganic Chemistry, 56(17), 10389–10397. [Link]

-

Kari, O. K., et al. (2014). Effects of Extended π-Conjugation in Phenanthroline (N^N) and Phenylpyridine (C^N) Ligands on the Photophysics and Reverse Saturable Absorption of Cationic Heteroleptic Iridium(III) Complexes. The Journal of Physical Chemistry A, 118(1), 50–60. [Link]

-

Lee, S. Y., et al. (2015). Effect of interligand energy transfer on the emission spectra of heteroleptic Ir complexes. Journal of the American Chemical Society, 137(26), 8543–8554. [Link]

-

Rai, A., et al. (2011). Synthesis and characterization of some heteroleptic copper(II) complexes based on meso-substituted dipyrrins. Journal of Chemical Sciences, 123(6), 819–826. [Link]

-

Arshad, M., et al. (2012). 2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]

-

Wikipedia contributors. (2023). Transition metal pyridine complexes. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, G., et al. (2014). Heteroleptic Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photochromic properties. Dalton Transactions, 43(30), 11579–11587. [Link]

-

Wang, G., et al. (2016). Heteroleptic Ir(iii) and Pt(ii) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene BrLH: the influence of the metal center on structures, luminescence and photochromism. Dalton Transactions, 45(22), 9328–9335. [Link]

-

Nembenna, S., et al. (2018). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions, 47(45), 16147–16156. [Link]

-

Meyer, M., et al. (2019). Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions, 48(24), 8743–8754. [Link]

-

Majumdar, P., et al. (2010). Synthesis, Characterization, Photophysical, and Anion-Binding Studies of Luminescent Heteroleptic Bis-Tridentate Ruthenium(II) Complexes Based on 2,6-Bis(Benzimidazole-2-yl)Pyridine and 4'-Substituted 2,2':6',2'' Terpyridine Derivatives. Inorganic Chemistry, 49(12), 5493–5504. [Link]

-

Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

-

Al-Sehemi, A. G., et al. (2021). The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties. RSC Advances, 11(53), 33501–33513. [Link]

-

Yadav, D., & Yadav, P. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 95. [Link]

-

Pereira, C. S., et al. (2018). Electron-withdrawing groups as property tuners in functionalized terpyridine-based ligands in Eu(iii) and Tb(iii) complexes. Dalton Transactions, 47(30), 10108–10120. [Link]

-

Acuña-Paredes, C., et al. (2021). The role of substituted pyridine Schiff bases as ancillary ligands in the optical properties of a new series of fac-rhenium(i) tricarbonyl complexes: a theoretical view. RSC Advances, 11(60), 38080–38092. [Link]

-

Kravtsov, V. C., et al. (2022). FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties. RSC Advances, 12(41), 26973–26987. [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A new synthetic route to the preparation of a series of strong photoreducing agents: fac Tris-ortho-metalated complexes of iridium(III) with substituted 2-phenylpyridines (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Electron-withdrawing groups as property tuners in functionalized terpyridine-based ligands in Eu(iii) and Tb(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes to Control Electrochemiluminescence Reaction Pathways in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heteroleptic Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photochromic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Purification techniques for 2-(4-Chloro-3-methylphenyl)pyridine

Technical Support Center: Purification of 2-(4-Chloro-3-methylphenyl)pyridine

Case Reference: CAS [Specific CAS not universally indexed, treated as NCE/Intermediate] Classification: Biaryl Pyridine Derivative / Suzuki Coupling Product Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Triage

You are likely synthesizing 2-(4-Chloro-3-methylphenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction.[1] The primary challenge with this scaffold is not the formation of the product, but the separation of the basic pyridine product from neutral byproducts (homocoupled biaryls, protodeboronated arenes) and the removal of residual Palladium (Pd) to pharmaceutical standards (<10 ppm).

The "Silver Bullet" Mechanism:

Unlike standard biaryls, your molecule possesses a basic pyridine nitrogen (

Module 1: The Decision Matrix (Workflow)

Before proceeding, determine the state of your crude material. Do not rush to chromatography if an acid-base extraction can clear 90% of the mass balance.

Figure 1: Purification Logic Flow for Pyridine Derivatives.[1] This workflow prioritizes chemical separation (Acid-Base) over physical separation (Chromatography) to maximize yield and purity.[1]

Module 2: Protocol A - The Acid-Base "Chemical Switch"

This is the most efficient method to purify 2-arylpyridines.[1] It relies on protonating the pyridine nitrogen to make it water-soluble, while impurities remain in the organic layer.

Reagents:

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

-

1M Hydrochloric Acid (HCl)[1]

-

2M Sodium Hydroxide (NaOH) or Saturated

-

Brine[3]

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude residue in EtOAc (approx. 10 mL per gram of crude).

-

Acid Extraction (The Switch):

-

Extract the organic layer with 1M HCl (3 x volumes).

-

Mechanism:[1][4] The Pyridine becomes Pyridinium-HCl (water soluble).[1] Neutral impurities (dimers, halides) stay in the EtOAc.

-

CRITICAL: Keep the Aqueous Layer (Acidic). You can discard the organic layer after checking it by TLC to ensure no product remains (in case the HCl was too weak).

-

-

Washing: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutral organic impurities. Discard this organic wash.

-

Basification (The Release):

-

Recovery: Extract the now-basic aqueous mixture with EtOAc (3 x volumes).

-

Drying: Dry the combined organic extracts over

, filter, and concentrate.

Why this works: The 4-chloro and 3-methyl substituents on the phenyl ring do not significantly affect the basicity of the pyridine nitrogen, allowing this standard protocol to function effectively [1].[1]

Module 3: Protocol B - Palladium Scavenging (The "Black" Problem)

Suzuki couplings often leave residual Palladium (Pd), which can darken the product and interfere with biological assays. Simple filtration is rarely enough.

| Scavenging Method | Efficiency | Protocol Notes |

| SiliaMetS® Thiol (or TMT) | High (< 5 ppm) | Add 0.5 eq (w/w) to organic solution.[1] Stir 4h at 50°C. Filter. |

| Activated Charcoal | Medium (50-100 ppm) | Add 10 wt% activated carbon.[1] Reflux 1h. Filter hot through Celite. |

| Crystallization | Variable | Pd often occludes in the crystal lattice. Not recommended as sole method. |

Recommendation: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol or similar).[1] The sulfur has a high affinity for Pd(II) and Pd(0) species [2].

Module 4: Protocol C - Crystallization & Solvent Screening

If the product is a solid, recrystallization is superior to chromatography for scalability.

Predicted Solubility Profile:

-

Soluble in: DCM, EtOAc, Acetone, Hot Ethanol.

-

Insoluble in: Water, Hexanes/Heptane (cold).

Recommended Solvent Systems:

-

Ethanol / Water: Dissolve in minimum hot Ethanol. Add warm water dropwise until turbidity persists. Cool slowly.

-

IPA / Heptane: Dissolve in minimum hot Isopropanol (IPA). Add Heptane slowly.

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

-

Re-heat to dissolve the oil.

-

Add a "seed crystal" if available.

-

Scratch the inner wall of the flask with a glass rod.

-

Allow the mixture to cool very slowly (wrap the flask in foil/cotton).

Troubleshooting & FAQs

Q1: My product is trapped in the emulsion during the Acid-Base extraction.

-

Cause: The 3-methyl and 4-chloro groups make the molecule lipophilic, acting like a surfactant when protonated.[1]

-

Fix: Filter the emulsion through a pad of Celite. Alternatively, add saturated Brine to the aqueous layer to increase ionic strength, forcing phase separation.

Q2: I see a spot on TLC that moves just above my product.

-

Diagnosis: This is likely the homocoupled byproduct (e.g., 4,4'-dichloro-3,3'-dimethylbiphenyl).[1]

-

Solution: The Acid-Base extraction (Protocol A) will remove this completely, as the byproduct has no basic nitrogen and will not move into the acid layer.

Q3: The product is colored (yellow/brown) even after column chromatography.

-

Diagnosis: Trace conjugated impurities or residual Palladium.

-

Solution: Dissolve in EtOAc and treat with activated charcoal (10% w/w) at reflux for 30 mins, then filter through Celite. If color persists, it may be intrinsic to the conjugated biaryl system (many phenylpyridines are off-white to pale yellow).[1]

Q4: Can I use HCl in Dioxane/Ether to precipitate the salt directly?

-

Answer: Yes. If you want to store the compound, the Hydrochloride salt is often more stable. Add 4M HCl in Dioxane to your EtOAc solution. The salt will precipitate immediately. Filter and wash with Ether.[4]

References

-

General Workup for Pyridine Derivatives

- Source: Li, J. J. (2009). Name Reactions for Homologations-I. Wiley. (Context: General behavior of pyridine basicity in workups).

-

Valid

of 2-phenylpyridine is ~4.8-5.[1]1. The addition of Cl and Me on the phenyl ring has minimal electronic impact on the pyridine nitrogen, validating the acid-base extraction method.

-

Palladium Removal Techniques

- Source: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

-

URL:[Link]

-

Suzuki Coupling Purification

- Source: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process. Organic Process Research & Development, 9(2), 198–205.

-

URL:[Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 2-(4-Chloro-3-methylphenyl)pyridine and all reagents before use.

Sources

Minimizing homocoupling side reactions in phenylpyridine synthesis

A Senior Application Scientist's Guide to Minimizing Homocoupling Side Reactions

Introduction

The synthesis of phenylpyridines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are integral to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the workhorses for forging the critical aryl-aryl bond, they are frequently plagued by the formation of homocoupled side products (biphenyls and bipyridyls). These impurities complicate purification, reduce yields, and can be difficult to separate from the desired product.

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, optimized protocols, and a clear mechanistic understanding to help you minimize these unwanted side reactions and streamline your synthetic workflow.

Section 1: Understanding the Enemy: What is Homocoupling?

This section addresses the fundamental questions surrounding the origins of homocoupling side products.

Q1: What exactly is "homocoupling" in the context of my phenylpyridine synthesis?

A: Homocoupling refers to the undesired reaction where two identical coupling partners react to form a symmetrical dimer. In a typical Suzuki-Miyaura reaction for phenylpyridine synthesis, you are trying to couple a halopyridine with a phenylboronic acid (cross-coupling). Homocoupling can occur in two primary ways:

-

Boronic Acid Homocoupling: Two molecules of your phenylboronic acid reagent couple to form biphenyl. This is often the most prevalent and troublesome side reaction.[1]

-

Aryl Halide Homocoupling: Less commonly, two molecules of your halopyridine can couple to form a bipyridyl dimer.

Q2: Why is homocoupling such a persistent problem?

A: The formation of homocoupled products is intrinsically linked to the catalytic cycle of the cross-coupling reaction itself. The primary culprits are the presence of oxygen and the involvement of Palladium(II) species.[2][3]

-

The Role of Oxygen: Trace amounts of oxygen in your reaction can promote the palladium-catalyzed oxidative homocoupling of boronic acids.[3] Oxygen can react with the active Pd(0) catalyst to form palladium peroxo complexes, which are known to facilitate this unwanted pathway.

-

Pd(II) Precatalysts: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts. These must be reduced in situ to the active Pd(0) species to initiate the desired catalytic cycle. This reduction can sometimes be mediated by the boronic acid itself, consuming two molecules of the boronic acid to produce one molecule of the homocoupled biphenyl and one active Pd(0) catalyst.[3] This means your reaction may be generating impurities before the desired cross-coupling even begins.

Section 2: Troubleshooting Guide for Homocoupling Reactions

This section provides a systematic approach to diagnosing and solving homocoupling issues in your experiments.

Q3: My analysis (GC/LC-MS) shows significant biphenyl or bipyridyl byproducts, leading to low yield and difficult purification. What should I do?

A: This is a classic problem that can almost always be solved by systematically evaluating your reaction parameters. The following table outlines the most common causes and provides actionable solutions based on established chemical principles.

| Observation/Symptom | Probable Cause | Proposed Solution & Optimization Strategy | Scientific Rationale & Causality |

| Significant biphenyl formation, especially at the start of the reaction. | Oxygen Contamination | Improve Degassing Protocol: Sparge solvents with argon or nitrogen for 20-30 minutes before use. Use several freeze-pump-thaw cycles for the complete reaction mixture before adding the catalyst.[3] | Oxygen facilitates the oxidative homocoupling of boronic acids, often via a palladium peroxo complex. Rigorous exclusion of O₂ is the single most effective way to suppress this pathway.[4] |

| Homocoupling is high when using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂). | Inefficient Precatalyst Reduction | Switch to a Pd(0) Source: Use a precatalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] | Using a Pd(0) source bypasses the initial reduction step where the boronic acid can be consumed to form homocoupled products.[3] |

| Reaction is sluggish, and homocoupling increases over time. | Suboptimal Base | Screen Different Bases: If using a weaker base like K₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base is critical and often substrate-dependent.[5] | The base's role is to activate the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[6][7] If this step is slow, side reactions can dominate. |

| Yields are inconsistent; homocoupling varies between runs. | Reagent Quality & Stability | Use High-Purity Reagents: Employ fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters), which are often more stable and less prone to protodeboronation and homocoupling.[2][8] | Boronic acids can degrade upon storage, leading to side reactions. Protodeboronation, exacerbated by high temperatures and certain bases, removes the reactive group entirely, altering stoichiometry and promoting other pathways.[9][10] |

| Reaction requires high temperatures, leading to byproduct formation. | Inefficient Catalyst System (Ligand Choice) | Optimize the Ligand: Switch from simple ligands like PPh₃ to more electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][11] | Advanced ligands can stabilize the palladium center, promote faster oxidative addition and reductive elimination, and allow the reaction to proceed at lower temperatures, thereby increasing selectivity for the desired cross-coupling product.[12][13] |

| Homocoupling of the halopyridine is observed. | Slow Transmetalation Step | Increase Boronic Acid Equivalents: Use a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents). | Ensuring the transmetalation step is fast and efficient can help the catalytic cycle proceed, minimizing the lifetime of the Ar-Pd(II)-X intermediate which could otherwise lead to halide homocoupling. |

Section 3: Optimized Protocol for 2-Phenylpyridine Synthesis via Suzuki-Miyaura Coupling

This protocol is designed to proactively minimize homocoupling by incorporating best practices.

Reaction: 2-Bromopyridine + Phenylboronic Acid → 2-Phenylpyridine

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Phenylboronic Acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered and dried

-

Toluene (5 mL)

-

Water (1 mL)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Degassing (Critical Step): In a separate flask, sparge the toluene and water with argon for at least 20 minutes to remove dissolved oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene (5 mL) and degassed water (1 mL) to the Schlenk flask containing the reagents.

-

Vigorous Stirring: Begin vigorous stirring. In biphasic systems, efficient mixing is crucial for the reaction to proceed.

-

Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask under a positive flow of inert gas. Immediately reseal the flask.

-

Reaction: Heat the reaction mixture to 90 °C in an oil bath.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromopyridine starting material is consumed (typically 4-12 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-phenylpyridine.

Section 4: Advanced FAQs

Q4: Are certain pyridine isomers or substituted phenylboronic acids more prone to homocoupling?

A: Yes. Electron-rich phenylboronic acids (e.g., those with methoxy or alkyl substituents) can be more susceptible to oxidative homocoupling. Conversely, electron-deficient halopyridines (e.g., those with nitro or cyano groups) undergo oxidative addition more readily, which can sometimes help the desired cross-coupling outcompete the homocoupling pathway.

Q5: When should I consider an alternative to Suzuki coupling, like a Negishi or Stille reaction?

A: If you have exhausted optimization strategies for the Suzuki coupling and homocoupling remains a significant issue, it may be time to consider alternatives.

-

Negishi Coupling: Uses organozinc reagents, which are highly reactive.[14] This can be advantageous for difficult couplings and can sometimes proceed at lower temperatures, reducing side reactions. However, organozinc reagents are very sensitive to air and moisture, requiring strictly anhydrous conditions.[1][14]

-

Stille Coupling: Uses organotin reagents. While often very effective and tolerant of many functional groups, the toxicity of organotin compounds and their byproducts is a significant drawback, limiting their use.

Q6: Could direct C-H arylation be a strategy to avoid these issues?

A: Direct C-H arylation, which couples an aryl halide directly with a C-H bond of the pyridine, is a powerful and increasingly popular strategy that avoids the pre-functionalization required for boronic acids.[15][16] However, it comes with its own set of challenges, primarily regioselectivity. Controlling which C-H bond on the pyridine ring reacts can be difficult and often requires specific directing groups or carefully chosen catalyst systems to achieve the desired isomer.[17][18]

Section 5: Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to understand where the desired and undesired reactions diverge. The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction and the primary off-cycle pathway leading to boronic acid homocoupling.

Caption: Suzuki-Miyaura cycle and competing homocoupling pathway.

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Lima, F., & Antunes, O. A. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3447-3453.

- Ledesma, G. N., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

- Scott, H. K., & Bissember, A. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1728-1732.

- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020). Molecules, 25(24), 5961.

- Nodder, A. M., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(3), 1163-1175.

- Lima, C. F. R. A. C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.

- Vantourout, J. C., & Blackmond, D. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1261-1273.

-

Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2016). UTRGV ScholarWorks. Retrieved from [Link]

- Wang, D., et al. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis.

-

The effect of various temperatures on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

- Le, C. M., et al. (2022).

- A new P3N ligand for Pd-catalyzed cross-couplings in w

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(3), 633-639.

- Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836.

- Shabani, S., & Daugulis, O. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Organic Letters, 14(18), 4874-4877.

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

-

Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling. (2021, February 8). [Video]. YouTube. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

- Recent Advances in Room-Temperature Direct C–H Arylation Methodologies. (2022). Synthesis, 54(23), 4983-4998.

-

Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]

- Direct C–H Aryl

-

ChemInform Abstract: Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature. (2025). ResearchGate. Retrieved from [Link]

- Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-440.

- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development, 27(10), 1779-1801.

- Direct C-H Aryl

-

Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

- Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)

-

Negishi coupling. (n.d.). In Wikipedia. Retrieved from [Link]

- Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. (2012). Google Patents.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

-

The Negishi Cross-Coupling Reaction. (2020). Denmark Group, UIUC. Retrieved from [Link]

-

A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2025). ResearchGate. Retrieved from [Link]

-

Berlin, C. (2018). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]